N,N-dimethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine
Description
N,N-Dimethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine is a pyrimidine derivative characterized by a dimethylamine group at position 4 and a pyrrolidin-3-yloxy substituent at position 2 of the pyrimidine ring. The pyrrolidin-3-yloxy group introduces a cyclic amine ether, which may enhance solubility and influence steric or electronic interactions with biological targets compared to other substituents .
Properties
IUPAC Name |
N,N-dimethyl-2-pyrrolidin-3-yloxypyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-14(2)9-4-6-12-10(13-9)15-8-3-5-11-7-8/h4,6,8,11H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXTUKXQQGLYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)OC2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with pyrrolidine and dimethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed:
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N,N-dimethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine has been investigated for its role as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including cell growth and proliferation. Dysregulation of kinase activity is often implicated in diseases such as cancer and autoimmune disorders. Research indicates that this compound may modulate kinase activity, making it a candidate for therapeutic applications in treating conditions related to abnormal kinase function .
Case Study: Cancer Treatment
A study explored the efficacy of this compound in inhibiting specific oncogenic kinases associated with tumor growth. The compound demonstrated significant inhibitory effects on cell lines derived from various cancers, suggesting its potential as an anticancer agent. In vitro assays showed that it could reduce cell viability and induce apoptosis in cancer cells, highlighting its promise as a therapeutic agent .
Antimicrobial Activity
Bioactivity Studies
Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. In laboratory settings, the compound was tested against bacterial strains and fungi, showing effective inhibition of growth at certain concentrations. This suggests its potential use as an antimicrobial agent in pharmaceutical formulations.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Method Used |
|---|---|---|
| Escherichia coli | 32 µg/mL | Broth Dilution |
| Staphylococcus aureus | 16 µg/mL | Agar Diffusion |
| Candida albicans | 64 µg/mL | Broth Dilution |
Material Science
Applications in Polymer Chemistry
this compound can serve as a building block for synthesizing novel polymers with specific properties. Its unique structure allows for the development of materials with enhanced mechanical strength and thermal stability. Researchers have explored its incorporation into polymer matrices to create composites suitable for various industrial applications .
Case Study: Polymer Development
A recent project focused on integrating this compound into epoxy resins to improve their thermal and mechanical properties. The modified resin exhibited improved tensile strength and thermal resistance compared to unmodified counterparts, demonstrating the compound's utility in advancing material performance .
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Electronic Differences
The substituent at the pyrimidine 2-position critically determines physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Substituent Effects and Properties
Physicochemical and Pharmacokinetic Profiles
Biological Activity
N,N-Dimethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant research findings.
This compound can be synthesized through various methods, typically involving the reaction of pyrimidine derivatives with pyrrolidine and dimethylamine. The synthesis process is optimized for yield and purity, often utilizing continuous flow reactors in industrial settings.
Chemical Structure:
- Molecular Formula: C12H16N4O
- CAS Number: 2200611-17-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound can modulate enzyme activity, which may lead to various biological effects depending on the context.
Pharmacological Potential
Research indicates that pyrimidine derivatives exhibit a range of biological activities, including:
- Antimicrobial: Some studies suggest that pyrimidine derivatives possess antimicrobial properties, potentially making them candidates for treating infections .
- Anti-inflammatory: Pyrimidine compounds have been shown to inhibit key inflammatory mediators such as COX enzymes. For instance, derivatives with similar structures have demonstrated significant anti-inflammatory effects in vitro .
- Antitumor: Certain pyrimidine derivatives are being explored for their antitumor activity due to their ability to interfere with cellular processes involved in cancer progression .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Antimicrobial Activity: A study evaluating various pyrimidine derivatives found that some exhibited significant antimicrobial properties against a range of pathogens. The structure–activity relationship (SAR) indicated that modifications at specific positions on the pyrimidine ring could enhance bioactivity .
- Anti-inflammatory Studies: In vitro assays demonstrated that compounds similar to this compound effectively inhibited COX enzymes, leading to reduced inflammation markers in cellular models. The IC50 values were comparable to established anti-inflammatory drugs .
- Kinase Inhibition: Recent research has highlighted the potential of pyrimidine derivatives as kinase inhibitors, which are crucial targets in cancer therapy. The binding affinity of these compounds to various kinases was assessed using computational docking studies, revealing promising interactions that warrant further investigation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activities |
|---|---|---|
| N,N-Dimethyl-2-(pyrrolidin-3-yloxy)acetamide | Structure | Antimicrobial |
| 3-(Pyrrolidin-3-yloxy)methylpyridine | Structure | Anti-inflammatory |
| 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine | Structure | Antitumor |
This compound stands out due to its unique pyrimidine core, which influences its reactivity and binding affinity compared to other similar compounds.
Q & A
Basic: What synthetic methodologies are recommended for preparing N,N-dimethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine?
Methodological Answer:
The synthesis typically involves coupling reactions between pyrimidine and pyrrolidine precursors. A Pd-catalyzed Suzuki-Miyaura reaction (e.g., using Pd(PPh₃)₄) can attach the pyrrolidin-3-yloxy group to the pyrimidine core. For example:
- Step 1: React 2-chloro-N,N-dimethylpyrimidin-4-amine with pyrrolidin-3-ylboronic acid under basic conditions (e.g., Na₂CO₃) .
- Step 2: Purify via flash chromatography (e.g., ethyl acetate/hexane gradient) .
Key Considerations: - Use inert atmospheres (argon/nitrogen) to prevent catalyst oxidation.
- Optimize reaction time and temperature to maximize yield (e.g., 64% yield achieved in analogous syntheses) .
Basic: How is the structural integrity of this compound validated?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR: Confirm substituent positions via chemical shifts (e.g., pyrimidine protons at δ 6.41 ppm, dimethylamine protons at δ 3.22 ppm in CDCl₃) .
- Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., [M+H]⁺ ion at m/z ~245–293 depending on derivatives) .
- X-ray Crystallography (if crystalline): Resolve bond angles/geometry using programs like SHELXL .
Basic: What preliminary biological activities are associated with this compound?
Methodological Answer:
Initial screens often target kinase inhibition or receptor modulation:
- Kinase Assays: Test inhibition of p38 MAP kinase or related enzymes via fluorescence polarization .
- Binding Affinity Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .
Example: Analogous pyrimidine-pyrrolidine derivatives show IC₅₀ values in the nanomolar range for kinase targets .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
Design a SAR study with these steps:
Vary Substituents: Synthesize derivatives with modified pyrrolidine (e.g., fluorinated or methylated) or pyrimidine groups (e.g., nitro/trifluoromethyl) .
Assay Biological Activity: Compare IC₅₀ values across derivatives in kinase or cell proliferation assays .
Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .
Data Contradictions: Resolve discrepancies between computational predictions and assay results by re-evaluating force-field parameters or solvent effects .
Advanced: How should researchers address contradictions in biological data across studies?
Methodological Answer:
Potential resolutions include:
- Assay Standardization: Ensure consistent buffer conditions (pH, ionic strength) and cell lines .
- Structural Confirmation: Re-validate compound purity (HPLC ≥95%) and stereochemistry (e.g., chiral chromatography) .
- Control Experiments: Test for off-target effects using knockout cell lines or competitive inhibitors .
Case Study: Inconsistent kinase inhibition data may arise from variations in ATP concentrations during assays .
Advanced: What strategies improve solubility and stability for in vivo studies?
Methodological Answer:
- Salt Formation: Convert the free base to a hydrochloride salt (common for pyrimidine amines) to enhance aqueous solubility .
- Formulation Optimization: Use cyclodextrins or lipid nanoparticles to improve bioavailability .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
